molecular formula C5H2Cl2N2O2 B12440046 1H-Pyrazole-3,5-dicarbonyl dichloride CAS No. 74621-40-2

1H-Pyrazole-3,5-dicarbonyl dichloride

Cat. No.: B12440046
CAS No.: 74621-40-2
M. Wt: 192.98 g/mol
InChI Key: WMMMGSYFLSOOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3,5-dicarbonyl dichloride (CAS 74621-40-2) is a high-purity chemical building block with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.98 g/mol . This compound features two reactive acyl chloride groups on a pyrazole scaffold, making it an versatile intermediate for constructing more complex molecules via nucleophilic substitution reactions, particularly amidation . Its primary research value lies in the synthesis of novel bioactive compounds. The pyrazole core is a privileged structure in medicinal chemistry, and this dichloride is used to create dicarboxamide derivatives that are investigated as potential apoptosis-inducing agents for cancer research . Furthermore, it serves as a critical precursor for generating pyrazole-carboxamide compounds bearing sulfonamide moieties, which have shown potent inhibitory effects on human carbonic anhydrase I and II (hCA I and II) isoenzymes . These enzymes are important therapeutic targets for conditions like glaucoma, epilepsy, and obesity . The reactivity of this compound allows researchers to efficiently explore structure-activity relationships by coupling it with various nucleophiles, facilitating the development of new therapeutic candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74621-40-2

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

1H-pyrazole-3,5-dicarbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H,8,9)

InChI Key

WMMMGSYFLSOOIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1h Pyrazole 3,5 Dicarbonyl Dichloride

Established Synthetic Pathways from 1H-Pyrazole-3,5-dicarboxylic Acid

The conversion of 1H-Pyrazole-3,5-dicarboxylic acid to its corresponding diacyl chloride is a foundational step for its use in further chemical synthesis.

Reaction with Thionyl Chloride and Related Chlorinating Agents

The most conventional and widely utilized method for preparing 1H-Pyrazole-3,5-dicarbonyl dichloride involves the reaction of 1H-Pyrazole-3,5-dicarboxylic acid with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is the most common reagent for this transformation. researchgate.netlibretexts.orglibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl groups into chlorosulfite intermediates, which are excellent leaving groups. libretexts.org This is followed by a nucleophilic attack by the chloride ion. libretexts.org

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. researchgate.netlibretexts.org Other related chlorinating agents that can be used for converting carboxylic acids to acyl chlorides include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orggoogle.comlibretexts.org Phosgene has also been explored as a reagent for producing dicarboxylic acid chlorides, though it often requires specific conditions such as high pressure and temperature. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key variables include temperature, reaction time, and the stoichiometry of the reagents. For instance, procedures often involve heating the dicarboxylic acid with an excess of thionyl chloride, sometimes using the reagent itself as the solvent. researchgate.net The reaction is often performed at the boiling point of the solvent to facilitate the removal of gaseous byproducts. researchgate.net

The use of a catalyst, such as N,N-dimethylformamide (DMF), is a common strategy to increase the reaction rate. youtube.com However, the effectiveness of catalysts can vary, and in some cases, DMF has been shown to be more effective than other options like tertiary amines. youtube.com The purification of the resulting acyl chloride is typically achieved through fractional distillation to separate it from any excess reagents or byproducts. libretexts.orglibretexts.org

Table 1: Optimization of Reaction Conditions for Acyl Chloride Synthesis

Parameter Condition Purpose/Outcome Citation
Reagent Thionyl Chloride (SOCl₂) Converts carboxylic acids to acyl chlorides; gaseous byproducts simplify purification. researchgate.netlibretexts.org
Catalyst N,N-Dimethylformamide (DMF) Increases the rate of reaction with thionyl chloride. youtube.com
Temperature Reflux/Heating Speeds up the reaction and helps remove gaseous byproducts (HCl, SO₂). researchgate.net
Solvent Inert solvent or excess thionyl chloride Provides a medium for the reaction. Using excess SOCl₂ can drive the reaction to completion. researchgate.net
Purification Fractional Distillation Separates the final acyl chloride product from excess reagents and non-volatile impurities. libretexts.orglibretexts.org

Novel and Green Chemistry Approaches to Dicarbonyl Dichloride Synthesis

In line with the growing emphasis on sustainable chemical processes, new methods are being explored to synthesize dicarbonyl dichlorides that are more environmentally friendly.

Catalytic Methods in Dicarbonyl Dichloride Formation

Modern synthetic chemistry is increasingly moving towards catalytic processes to improve efficiency and reduce waste. While the traditional thionyl chloride method can be catalyzed by substances like DMF, research is expanding into novel catalytic systems. youtube.com For example, palladium-catalyzed reactions have been developed for the difunctionalization of unsaturated bonds with acid chlorides, demonstrating the potential for metal catalysts in forming new C-C bonds while retaining the acid chloride group. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts in organic synthesis, including reactions involving pyrazole (B372694) derivatives, showcasing their potential to facilitate complex transformations under mild conditions. acs.org The development of new nano-catalysts, such as those based on layered double hydroxides, also presents a promising avenue for green synthesis in pyrazole chemistry, offering advantages like high efficiency, mild reaction conditions, and catalyst reusability. nih.gov

Solvent-Free and Reduced-Waste Synthetic Strategies

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Research into green synthetic methods for pyrazole derivatives has explored techniques like microwave-assisted synthesis and grinding, which can significantly reduce reaction times and eliminate the need for conventional solvents. nih.goveurjchem.com These approaches align with the principles of green chemistry by offering simpler work-up procedures and reducing waste. nih.gov Furthermore, developing processes where catalysts can be easily recovered and reused contributes to a more sustainable synthetic cycle. nih.gov The use of aqueous solvent systems, where possible, further enhances the environmental compatibility of these synthetic routes. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
1H-Pyrazole-3,5-dicarboxylic acid
N,N-dimethylformamide (DMF)
Oxalyl chloride
Phosgene
Phosphorus pentachloride
Phosphorus trichloride

Reactivity and Mechanistic Investigations of 1h Pyrazole 3,5 Dicarbonyl Dichloride

Acyl Halide Reactivity in Pyrazole (B372694) Systems

1H-Pyrazole-3,5-dicarbonyl dichloride is a bifunctional compound featuring two highly reactive acyl chloride groups attached to a central pyrazole ring. Its chemistry is dominated by the electrophilicity of the carbonyl carbons, which is modulated by the electronic properties of the heterocyclic core.

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for the acyl chloride moieties of this compound is nucleophilic acyl substitution. This reaction proceeds via a well-established two-step mechanism known as the addition-elimination mechanism. vaia.comlibretexts.org

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. The carbonyl carbon carries a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. vaia.com This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom is unstable and drives the reformation of the carbon-oxygen double bond. khanacademy.org In this process, the chloride ion is expelled as the leaving group. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. vaia.comkhanacademy.org

This sequence results in the net substitution of the chloride with the incoming nucleophile. libretexts.org Due to the high reactivity of acyl chlorides, these reactions are often rapid and can even occur with weak nucleophiles like water, sometimes inadvertently with atmospheric moisture. youtube.com The reactivity of the acyl chloride is enhanced because the chlorine atom's larger size results in poor orbital overlap with the carbonyl carbon, providing less resonance stabilization compared to other carboxylic acid derivatives like amides. libretexts.org This lack of stabilization in the starting material lowers the activation energy for the nucleophilic attack. libretexts.org

The difunctional nature of this compound allows for this reaction to occur at both the C3 and C5 positions, enabling its use as a linker or monomer in the synthesis of more complex molecules. The reaction with various nucleophiles leads to a range of pyrazole derivatives, as summarized in the table below.

Nucleophile (Nu-H)Reagent TypeProduct Class
Water (H₂O)HydrolysisDicarboxylic Acid
Alcohol (R-OH)AlcoholysisDiester
Ammonia (NH₃)AminolysisDiamide
Primary Amine (R-NH₂)AminolysisDi(N-substituted amide)
Secondary Amine (R₂-NH)AminolysisDi(N,N-disubstituted amide)

Influence of Pyrazole Nitrogen on Carbonyl Reactivity

The pyrazole ring itself exerts a significant electronic influence on the reactivity of the attached acyl chloride groups. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govmdpi.com One nitrogen is a "pyrrole-like" NH group that can donate its lone pair of electrons into the aromatic system, while the other is a "pyridine-like" sp²-hybridized nitrogen that tends to withdraw electron density from the ring via an inductive effect. nih.gov

Electron Donation: The π-electron system of the aromatic pyrazole ring can donate electron density to the carbonyl groups, which would, in principle, reduce the partial positive charge on the carbonyl carbons and slightly decrease their electrophilicity compared to a simple alkyl or aryl acyl chloride.

Inductive Withdrawal: The electronegative nitrogen atoms, along with the strong electron-withdrawing nature of the carbonyl groups themselves, pull electron density away from the ring and from each other. researchgate.net This inductive effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. researchgate.net

Polycondensation and Polymerization Reactions

The presence of two reactive acyl chloride groups on opposite ends of a rigid heterocyclic scaffold makes this compound an ideal monomer for step-growth polymerization.

Formation of Aromatic Benzobisazole Polymers

Aromatic benzobisazole polymers are a class of high-performance materials known for their exceptional thermal stability and mechanical strength, which arise from their rigid, fully aromatic backbones. While specific literature detailing the use of this compound for the synthesis of benzobisazole polymers is scarce, its structural analogue, 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl chloride, has been successfully used to prepare novel oligo-pyrazoles through polycondensation with aromatic diamines. researchgate.net

By analogy, this compound is a highly suitable monomer for creating aromatic polymers. The synthesis of a benzobisazole polymer would typically involve its polycondensation with an aromatic tetraamine (B13775644), such as 1,2,4,5-tetraaminobenzene. The reaction would proceed via nucleophilic acyl substitution, where the amine groups of the tetraamine attack the carbonyl carbons of the pyrazole dicarbonyl chloride. This is followed by the elimination of HCl and a subsequent intramolecular cyclization (dehydration) step to form the rigid benzobisazole fused-ring system. The resulting polymer would incorporate the pyrazole moiety into its backbone, creating a novel aromatic polymer with potentially unique thermal and optical properties.

Role of this compound as a Polymer Monomer

As a polymer monomer, this compound functions as a difunctional "A-A" type monomer. Its two acyl chloride groups are the reactive sites that enable the formation of polymer chains. When reacted with a complementary difunctional "B-B" type monomer, such as a diamine or a diol, it undergoes polycondensation to form polymers like polyamides or polyesters, respectively. researchgate.net

The general scheme for this polymerization is as follows:

n (Cl-CO-Pz-CO-Cl) + n (H₂N-R-NH₂) → [-CO-Pz-CO-NH-R-NH-]n + 2n HCl

(Where Pz represents the pyrazole-3,5-diyl core and R is an organic linker)

The pyrazole ring provides rigidity and thermal stability to the polymer backbone. Furthermore, the nitrogen atoms in the pyrazole ring can act as sites for hydrogen bonding, which can influence the polymer's morphology, solubility, and mechanical properties. Research on related pyrazole monomers has shown their utility in creating polymers for applications in optoelectronics due to the favorable electronic properties of the pyrazole scaffold. researchgate.net

Macrocyclization Reactions and Supramolecular Assembly

The unique structural and electronic features of the pyrazole scaffold also make this compound a valuable building block in supramolecular chemistry.

The difunctional nature of this compound makes it an excellent candidate for constructing macrocycles. In a macrocyclization reaction, the pyrazole monomer would be reacted with a difunctional linker molecule (e.g., a long-chain diamine or diol) under high-dilution conditions. These conditions favor intramolecular reactions over intermolecular polymerization, leading to the formation of large ring structures. The resulting pyrazole-containing macrocycles could have applications as host molecules in host-guest chemistry, as ion sensors, or as scaffolds in medicinal chemistry. The utility of the pyrazole core in macrocycle design has been demonstrated in the synthesis of highly selective kinase inhibitors, highlighting the value of this heterocyclic framework in creating structurally complex and functional molecules. nih.gov

The pyrazole ring itself is an active participant in forming non-covalent, ordered structures through supramolecular assembly. The key features enabling this are:

The pyrrole-like N-H group, which can act as a hydrogen bond donor. nih.gov

The pyridine-like nitrogen, which can act as a hydrogen bond acceptor. nih.govmdpi.com

This dual hydrogen-bonding capability allows molecules containing a pyrazole ring to self-assemble into well-defined architectures, such as linear chains or cyclic complexes. nih.gov Studies have shown that protonated pyrazole salts can form extensive and predictable supramolecular frameworks directed by strong hydrogen bonds between the pyrazolium (B1228807) cation and various anions. rsc.org This predictable self-assembly behavior is a cornerstone of crystal engineering and the design of novel materials with specific properties.

Synthesis of Diaza Tetraester Crowns and Related Macrocycles

The bifunctional nature of this compound makes it a valuable building block in macrocyclic chemistry. Its two reactive acyl chloride groups, positioned at the 3 and 5 positions of the pyrazole ring, allow for cyclization reactions with suitable difunctional linkers. A notable example is the synthesis of a 26-membered diaza tetraester crown. cdnsciencepub.comresearchgate.netcsic.es This macrocycle is formed through the reaction of this compound with a cyclic stannoxane, which is itself obtained from N-methyldiethanolamine and dibutyltin (B87310) oxide. cdnsciencepub.comresearchgate.netcsic.es

The synthesis is carried out by adding a solution of this compound in dry dimethoxyethane dropwise to a heated suspension of the cyclic stannoxane under a nitrogen atmosphere. researchgate.net This procedure results in the formation of the macrocyclic compound, 6,18-Dimethyl-25(26),27(28)-H,H-3,9,15,21-tetraoxa-6,18,25,26,27,28-hexaazatricycle[21.2.1.2]-octacosa-1(26),13(28),11,23-tetraen-2,10,14,22-tetraone, in a modest yield. researchgate.net The use of organotin intermediates is a key strategy to direct the intermolecular reaction towards a high-yield cyclization, minimizing the formation of linear polymers.

This method highlights the utility of this compound as a precursor for complex, heteroaromatic crown ethers, which are of interest for their host-guest chemistry and potential as molecular sensors or ionophores. researchgate.netresearchgate.net

Directed Self-Assembly through Hydrogen Bonding in Derived Macrocycles

Macrocycles derived from the 1H-pyrazole scaffold exhibit a strong tendency for directed self-assembly, primarily driven by hydrogen bonding interactions. researchgate.netnih.gov The pyrazole moiety itself contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the pyridine-like nitrogen atoms), which can engage in specific intermolecular recognition events. nih.govchim.it

In macrocycles synthesized from this compound, such as the 26-membered diaza tetraester crown, the pyrazole nitrogens play a crucial role in forming complexes. researchgate.net This crown has been shown to form solid 1:2 dinuclear complexes with lipophilic phenethylamines in a neutral medium. cdnsciencepub.comresearchgate.netcsic.es Spectroscopic data and computational analysis indicate that the stability of these complexes is due to a combination of interactions, including strong hydrogen bonds involving the pyrazole nitrogens. researchgate.net The distance between the pyrazole nitrogen and the guest amine is approximately 2.9 Å, which is characteristic of a hydrogen bond. researchgate.net

The driving force for this self-assembly is the formation of an extensive network of hydrogen bonds, often between a protonated azole and a deprotonated azolate (N-H···N). nih.gov This principle allows for the construction of supramolecular architectures, such as dimeric structures held together by multiple Npyrazole–H···Npyrazolate hydrogen bonds. nih.gov The ability to manipulate the selectivity profile of macrocyclic kinase inhibitors through rigidization and specific hydrogen bonding patterns further underscores the importance of these interactions in pyrazole-derived macrocycles. nih.gov The pyrazole moiety in these inhibitors can form crucial hydrogen bonds with amino acid residues in the ATP binding pocket of kinases. nih.gov This directed self-assembly is a key feature in the design of functional supramolecular systems based on pyrazole macrocycles. researchgate.netresearchgate.net

Derivatization and Functionalization Reactions

The acyl chloride groups of this compound are highly reactive electrophilic centers, enabling a wide range of derivatization and functionalization reactions through nucleophilic acyl substitution.

Amidation Reactions with Various Amines and Anilides

This compound readily reacts with primary and secondary amines, as well as anilides, to form the corresponding bis-amide derivatives. This reactivity is analogous to that of simpler 1H-pyrazole-3-carboxylic acid chlorides, which are easily converted into their corresponding carboxamides. asianpubs.orgeurekaselect.com The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride.

The reaction is versatile, and a wide variety of amines can be used to generate a library of N,N'-disubstituted 1H-pyrazole-3,5-dicarboxamides. These derivatives are of significant interest in medicinal chemistry, as the pyrazole carboxamide scaffold is a privileged structure found in numerous biologically active compounds. nih.gov For instance, pyrazole amide derivatives have been investigated as potent kinase inhibitors and anti-inflammatory agents. nih.govnih.govnih.gov The specific substituents on the amine or anilide can be tailored to modulate the pharmacological properties and target specificity of the resulting molecules. nih.gov

Table 1: Examples of Amidation Products from Pyrazole Carboxylic Acid Chlorides

Reactant 1 Reactant 2 Product Type Reference
1H-Pyrazole-3-carboxylic acid chloride Anilides 1H-Pyrazole-3-carboxamide asianpubs.org
1H-Pyrazole-3-carboxylic acid chloride N-nucleophiles Amide derivatives eurekaselect.com

Esterification and Hydrazide Formation

In addition to amidation, this compound can be readily converted into diesters and dihydrazides.

Esterification: The reaction with alcohols, typically under basic conditions or with gentle heating, yields the corresponding 1H-pyrazole-3,5-dicarboxylate esters. eurekaselect.com For example, reaction with ethanol (B145695) would produce diethyl 1H-pyrazole-3,5-dicarboxylate. This esterification is a common transformation for pyrazole carboxylic acid chlorides. eurekaselect.com The resulting diesters are stable, crystalline compounds that can serve as intermediates for further synthetic modifications. nbinno.com

Hydrazide Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., hydrazine monohydrate) provides the corresponding 1H-pyrazole-3,5-dicarbohydrazides. eurekaselect.com This reaction proceeds via nucleophilic acyl substitution, where hydrazine acts as the N-nucleophile. The resulting dihydrazides are versatile precursors for the synthesis of other heterocyclic systems, owing to the reactivity of the terminal -NHNH₂ groups. eurekaselect.com

Table 2: Esterification and Hydrazide Products from Pyrazole Carboxylic Acid Chlorides

Reagent Nucleophile Product Type Reference
1H-Pyrazole-3-carboxylic acid chloride Alcohols Ester derivatives eurekaselect.com
1H-Pyrazole-3-carboxylic acid chloride Hydrazine Carbohydrazide derivatives eurekaselect.com

Cyclocondensation and Heterocyclic Annulation Reactions

The 1,3-dielectrophilic nature of this compound makes it an ideal substrate for cyclocondensation and heterocyclic annulation reactions. When treated with binucleophiles, it can lead to the formation of new heterocyclic rings fused to the pyrazole core. These reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of complex polycyclic systems from simple precursors. chim.it

A prime example is the reaction with hydrazine derivatives. The cyclocondensation of a pyrazole-3-carboxylic acid derivative with hydrazine can lead to the formation of a pyrazolo[3,4-d]pyridazinone system. eurekaselect.com By extension, the reaction of this compound with hydrazine would be expected to yield a pyrazolo[3,4-d]pyridazine-dione derivative, a fused heterocyclic system of significant interest.

Similarly, reactions with other 1,2- or 1,3-dinucleophiles can be envisioned to construct a variety of fused pyrazoles. The classical Knorr synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.orgnih.gov this compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound, and its reactions with various hydrazine-like or amine-based binucleophiles are expected to follow similar cyclization pathways to produce annulated heterocycles. chim.itresearchgate.net This strategy provides a modular approach to novel fused heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Studies of 1h Pyrazole 3,5 Dicarbonyl Dichloride and Its Derivatives

Quantum Chemical Investigations

Quantum chemical methods provide a foundational understanding of the electronic structure and energetic properties of molecules. For pyrazole (B372694) derivatives, these investigations are crucial for predicting geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of pyrazole derivatives. eurasianjournals.com It is employed to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). aip.orgresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key parameter derived from DFT calculations, indicating the chemical reactivity and stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as the molecule can more easily donate or accept electrons. nih.govjcsp.org.pk

DFT calculations are also used to determine molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within a molecule. aip.orgresearchgate.netnih.gov These maps are valuable for predicting how a molecule will interact with other reagents. researchgate.net For instance, in pyrazole derivatives, the regions around nitrogen atoms often show negative potential, indicating them as likely sites for electrophilic attack. nih.gov Studies on various pyrazole derivatives have successfully correlated DFT-calculated parameters with experimentally observed properties, confirming the reliability of this theoretical approach. aip.orgresearchgate.nettandfonline.com

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole Derivatives

Compound/DerivativeFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Key Finding
Pyrazole-carboxamideB3LYP/6-31G-5.44-1.214.23The energy gap indicates the relative stability and reactivity of the derivative. jcsp.org.pk
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)---The compound has high electronic stability and low reactivity, with potential for optoelectronic applications. nih.gov
Nitrated Pyrazole IsomersB3LYP/6-311+G(d,p)---An external electric field can alter bond lengths and decrease the stability of energetic materials. nih.gov
Pyrazole-based Azo-dyeB3LYP/TZVP---The accuracy of predicted NMR chemical shifts is highly dependent on the chosen functional and basis set. nih.gov
Pyrazole-CarboxamidesB3LYP/6-31G-5.63-1.414.22Derivatives with lower LUMO energy are less susceptible to oxidation and more stable. jcsp.org.pk

This table is illustrative, compiling data from various studies on pyrazole derivatives to show the typical application of DFT. Specific values are for the derivatives mentioned in the cited sources.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are employed for high-accuracy calculations of molecular structure and reactivity, often serving as a benchmark for DFT results. researchgate.netnih.gov These methods have been instrumental in studying complex phenomena like proton transfer within pyrazole systems. For example, ab initio calculations have shown that water molecules can lower the energy barriers for tautomerization by forming hydrogen bonds, with the most significant stabilization occurring with two water molecules. nih.gov

In the study of tautomeric equilibria, MP2 calculations have been used to determine the relative energies and stabilities of different isomers of substituted pyrazoles. researchgate.net These calculations can predict which tautomer is more favorable, a determination that is highly dependent on the electronic nature of the substituents. researchgate.net For instance, strong electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H form. researchgate.net

Molecular Dynamics Simulations in Reaction Pathways

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com While extensively used to study the stability of pyrazole derivatives when bound to biological targets like proteins, their application also extends to understanding the foundational dynamics that precede a chemical reaction. nih.govnih.govtandfonline.comcapes.gov.br

MD simulations explore the conformational landscape of reactants, which is a prerequisite for a reaction to occur. eurasianjournals.com By simulating the movement of atoms, these studies can validate the stability of specific conformations and intermolecular interactions, such as those observed in docking studies. frontiersin.orgnih.govnih.gov For example, simulations of pyrazole-ligand complexes have been used to confirm that crucial hydrogen bonds and hydrophobic interactions remain stable over time, suggesting a valid binding mode that could lead to a biological effect. nih.gov These simulations are critical for understanding how a molecule like a 1H-pyrazole-3,5-dicarbonyl dichloride derivative might orient itself and maintain favorable interactions within a reactive environment, such as the active site of an enzyme. nih.gov

Theoretical Analysis of Tautomerism and Isomerism in Pyrazole Derivatives

The pyrazole ring is subject to annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the N1 and N2 positions. nih.gov Computational chemistry is a powerful tool for investigating these tautomeric equilibria, which are often difficult to characterize experimentally due to rapid interconversion in solution. nih.govnih.gov

Theoretical studies, using methods like DFT and MP2, can accurately calculate the energy differences between tautomers, predicting their relative stabilities. researchgate.net These studies have consistently shown that stability is heavily influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For example, electron-withdrawing groups at the C5 position tend to favor the N1-H tautomer. researchgate.net The solvent environment also plays a critical role, as intermolecular interactions can shift the equilibrium. researchgate.net In the solid state, it is common for one tautomer to be predominantly observed, a phenomenon that has also been investigated and confirmed with theoretical models. nih.gov

Table 2: Theoretical Analysis of Tautomeric Stability in Substituted Pyrazoles

Pyrazole SystemComputational MethodKey FindingReference
3(5)-AminopyrazolesNot SpecifiedRelative stability of tautomers is highly dependent on the nature of substituents. researchgate.net
3,5-Disubstituted PyrazolesNot SpecifiedIn the crystal phase, typically only one tautomer is observed in the lattice. nih.gov
PyrazolinesB3LYP/6-311++G(d,p)Δ2-Pyrazolines are computationally shown to be more stable than Δ1 and Δ3 isomers. researchgate.net
1-Phenyl-1,2-dihydro-3H-pyrazol-3-oneNMR and X-rayExists predominantly as the 1H-pyrazol-3-ol tautomer in both solid state and solution. nih.gov
Pyrazoles with WaterMP2/aug-cc-pVDZ & B3LYP/6-311++G(d,p)Water molecules lower the energetic barrier for 1,2-proton transfer via hydrogen bonding. nih.gov

Hydrogen Bonding and Non-Covalent Interactions in Supramolecular Architectures

The pyrazole ring, with its N-H proton donor and sp2 nitrogen acceptor, is an excellent building block for creating complex supramolecular structures through hydrogen bonding. mdpi.comnih.gov Computational studies are vital for analyzing the various non-covalent interactions, including N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking, that govern the self-assembly of pyrazole derivatives. nih.govconicet.gov.ar

Table 3: Computed Analysis of Non-Covalent Interactions in Pyrazole Assemblies

SystemInteraction TypeComputational MethodObservation
4-Aryl-3,5-DimethylpyrazolesN-H···N Hydrogen BondsX-ray, Hirshfeld Surface AnalysisSubstituents at the para-position of the aryl ring dictate the supramolecular structure (dimers, polymers, or 2D networks). mdpi.comresearchgate.net
Tetra-1H-PyrazolesN-H···N, C-H···π, π-π stackingNot SpecifiedMultiple weak interactions contribute to the formation of supramolecular hydrogen organic frameworks. nih.gov
Pyrazolyl Thiazole CarboxylateC-H···O, C-H···π, π-π stackingHirshfeld, QTAIM, NCIplotA combination of weak hydrogen bonds and stacking interactions stabilizes the solid-state structure. conicet.gov.ar
Cobalt-Pyrazole ComplexesN(pyrazole)-H···N(pyrazolate)X-ray CrystallographyDimeric complexes are held together by three strong hydrogen bonds. nih.gov
Pyrazole-based Metal ComplexesHydrogen Bonding NetworkX-ray CrystallographyDeprotonation of the pyrazole N-H group facilitates the formation of extended hydrogen-bonded networks involving solvent molecules. mdpi.com

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. By calculating the energy of reactants, products, and transition states, chemists can determine activation barriers and map out the most plausible reaction pathways. researchgate.net

For reactions involving pyrazole derivatives, such as cycloadditions or functionalizations, DFT calculations are frequently used to model the reaction mechanism. nih.gov For example, the mechanism for the synthesis of pyrazoles via a [3+2] dipolar cycloaddition has been investigated computationally. nih.gov Another study used computational methods to propose a mechanism for the acceptorless dehydrogenation of amines catalyzed by a protic pyrazole ruthenium complex, suggesting that the reaction proceeds in a concerted, metal-ligand cooperative manner. mdpi.com These theoretical investigations provide a level of detail about reaction intermediates and transition states that is often inaccessible through experimental means alone.

Advanced Spectroscopic and Structural Elucidation Methodologies in the Research of 1h Pyrazole 3,5 Dicarbonyl Dichloride Derived Compounds

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of 1H-Pyrazole-3,5-dicarbonyl dichloride derivatives, each offering unique advantages.

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as many pyrazole (B372694) derivatives. rsc.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. rsc.orgrsc.org ESI-MS has been successfully used to identify the structures of various pyrazole compounds, including 1,3,5-trisubstituted pyrazoles and diethyl-phenyl-pyrazoles. rsc.orgrsc.org

Table 3: ESI-MS Data for Representative Pyrazole Derivatives

Compound Molecular Formula Calculated Monoisotopic Mass Observed m/z [M+H]⁺ Reference
1,3,5-triphenylpyrazole C₂₁H₁₆N₂ 296.1313 297 rsc.org
1-Phenyl-3-(4-nitrophenyl)-5-(4-methoxyphenyl)pyrazole C₂₂H₁₇N₃O₃ 387.1270 345 (Note: Discrepancy in reference) rsc.org

MALDI-TOF-MS is a soft ionization technique that is ideal for the analysis of large molecules, including polymers and macrocycles, which may be synthesized using this compound as a building block. nih.govresearchgate.netrsc.org In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. MALDI-TOF-MS can provide information on the molecular weight distribution of polymers and can be used to confirm the structure of large macrocyclic compounds. nih.gov

Table 4: Application of MALDI-TOF-MS in Polymer Characterization

Polymer Type Information Obtained Key Advantages

FAB-MS is another soft ionization technique that has been employed for the characterization of pyrazole derivatives. In FAB-MS, a high-energy beam of atoms (such as argon or xenon) is directed at the sample, which is dissolved in a non-volatile matrix (like glycerol). This causes the desorption and ionization of the analyte molecules. FAB-MS is particularly useful for polar and non-volatile compounds and can provide clear molecular ion peaks. This technique has been used to identify the structures of pyrazole-containing macrocycles and other complex derivatives. rsc.org

Table 5: FAB-MS in the Analysis of Pyrazole Derivatives

Compound Class Ionization Information Structural Insights
Pyrazole-based macrocycles Provides molecular ion peaks [M+H]⁺ or other adducts. - Confirms the successful synthesis of the macrocyclic structure. - Can provide some fragmentation information for structural elucidation.

Applications and Future Research Directions of 1h Pyrazole 3,5 Dicarbonyl Dichloride As a Chemical Building Block

Role in the Synthesis of Advanced Organic Materials

The rigid, planar structure of the pyrazole (B372694) ring, combined with the reactive dicarbonyl chloride functionalities, makes 1H-pyrazole-3,5-dicarbonyl dichloride a promising candidate for the synthesis of high-performance polymers and specialized organic materials.

Development of Lyotropic Liquid Crystalline Polymers

Lyotropic liquid crystalline polymers are materials that form liquid crystal phases in solution. This behavior is characteristic of rigid-rod polymers that can align in solution to form ordered domains. Aromatic polyamides, often referred to as aramids, are a well-known class of polymers that exhibit such properties.

While direct studies on the synthesis of lyotropic liquid crystalline polymers specifically from this compound are not extensively documented in the available literature, its structural characteristics strongly suggest its potential in this area. The reaction of an aromatic diacid chloride, such as terephthaloyl chloride, with aromatic diamines is a standard method for producing aramids like Kevlar®.

By analogy, the polycondensation of this compound with various aromatic diamines would lead to the formation of poly(pyrazole-amide)s. The inherent rigidity of the pyrazole ring, coupled with the aromatic nature of the diamine co-monomers, would result in a polymer backbone with restricted rotation, a key requirement for lyotropic behavior. The potential for hydrogen bonding between the amide linkages and the pyrazole nitrogen atoms could further enhance the rigidity and intermolecular interactions of the resulting polymer chains.

Table 1: Potential Aromatic Diamines for Poly(pyrazole-amide) Synthesis

Aromatic DiamineResulting Polymer StructurePotential Properties
p-PhenylenediamineAlternating pyrazole and p-phenylene rings linked by amide bonds.High rigidity, potential for high thermal stability and mechanical strength.
4,4'-OxydianilineIntroduction of a flexible ether linkage into the polymer backbone.Improved solubility and processability while maintaining liquid crystalline properties.
BenzidineExtended rigid segments, enhancing the rod-like character of the polymer.Strong tendency to form ordered structures in solution.

Future research could focus on the synthesis and characterization of these novel poly(pyrazole-amide)s to confirm their liquid crystalline properties and evaluate their potential for applications in high-strength fibers, films, and composites.

Applications in Optoelectronic and Semiconductor Research (derived structures)

The development of conjugated polymers for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is a rapidly growing field of research. nih.gov These materials possess extended π-systems that allow for the transport of charge carriers. Pyrazole-containing polymers have been investigated for their potential in this area due to the electron-deficient nature of the pyrazole ring, which can be beneficial for creating n-type semiconductor materials. nih.gov

While direct applications of polymers derived from this compound in optoelectronics are not yet widely reported, the compound serves as a precursor to materials with interesting properties. The condensation of this compound with suitable aromatic diamines or other bifunctional monomers can lead to the formation of conjugated polymers. researchgate.net The electronic properties of these polymers can be tuned by the choice of the co-monomer, allowing for the design of materials with specific energy levels (HOMO/LUMO) for efficient charge injection and transport. frontiersin.org

For instance, the reaction with a donor-type diamine could create a donor-acceptor (D-A) polymer architecture, which is a common strategy for narrowing the bandgap and shifting the absorption and emission spectra of the material. The resulting dπ-pπ conjugated metallopolymers could serve as electron transport layer materials in organic solar cells. nih.gov

Contributions to Coordination Chemistry and Ligand Design

The pyrazole nucleus is a well-established coordinating moiety in inorganic and organometallic chemistry. researchgate.net The derivatization of the pyrazole ring with additional donor sites leads to the formation of versatile polydentate ligands capable of forming stable complexes with a wide range of metal ions.

Synthesis of Pyrazole-Based Ligands for Metal Complexation

This compound is an excellent starting material for the synthesis of a variety of pyrazole-based ligands. The reactive acyl chloride groups can be readily converted into a wide range of functionalities, including esters, amides, and hydrazides, by reaction with alcohols, amines, and hydrazines, respectively. These reactions introduce additional coordination sites, transforming the pyrazole core into a multidentate ligand.

For example, reaction with primary amines bearing other donor groups (e.g., pyridyl, imidazolyl) can generate sophisticated ligand architectures. The resulting ligands can then be used to chelate metal ions, leading to the formation of mononuclear or polynuclear metal complexes. rsc.org

Table 2: Examples of Ligands Synthesized from this compound

ReactantResulting Ligand TypePotential Coordination Sites
Ethanol (B145695)Diethyl 1H-pyrazole-3,5-dicarboxylateTwo ester carbonyl oxygens, two pyrazole nitrogens.
Hydrazine (B178648)1H-Pyrazole-3,5-dicarbohydrazideTwo hydrazide nitrogens and oxygens, two pyrazole nitrogens. bldpharm.com
2-AminopyridineN,N'-bis(2-pyridyl)-1H-pyrazole-3,5-dicarboxamideTwo amide nitrogens and oxygens, two pyridyl nitrogens, two pyrazole nitrogens.

The versatility of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to achieve specific coordination geometries and complex stabilities.

Investigations into Metal-Ligand Interactions and Complex Architectures

Ligands derived from 1H-pyrazole-3,5-dicarboxylic acid (the parent compound of the dichloride) have been extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. acs.orgnih.gov

The dicarboxylate, formed by the hydrolysis of this compound, can coordinate to metal ions through both the carboxylate oxygen atoms and the pyrazole nitrogen atoms. This multi-modal coordination capability allows for the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional frameworks. rsc.org The specific structure obtained is often influenced by the choice of metal ion, the reaction conditions (temperature, solvent), and the presence of ancillary ligands. rsc.org

For example, the reaction of pyrazole-3,5-dicarboxylic acid with Cu(II) ions in the presence of 1,2-di(4-pyridyl)ethane has been shown to produce a variety of coordination polymers with different dimensionalities and topologies depending on the solvent system used. rsc.org The study of these metal-ligand interactions provides fundamental insights into the principles of crystal engineering and the rational design of functional materials.

Development of Novel Heterocyclic Systems for Diverse Chemical Applications

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The two electrophilic carbonyl chloride groups can react with binucleophilic reagents to construct new rings onto the pyrazole core.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a 3-aminopyrazole (B16455) is a common route to this ring system. researchgate.nettubitak.gov.tr While not a direct reaction of the dicarbonyl dichloride, its derivatives can be readily converted into the necessary precursors. For instance, conversion of the dicarbonyl dichloride to a diketone would enable this cyclization.

Similarly, the synthesis of pyrazolo[3,4-d]pyridazines can be achieved. These fused heterocycles have also shown a range of biological activities. tubitak.gov.tr The reaction of a 1,3-dicarbonyl compound with hydrazine is a key step in the formation of the pyridazine (B1198779) ring. A diketone derived from this compound could be reacted with hydrazine to yield a pyrazolo[3,4-d]pyridazine derivative. tubitak.gov.tr

The reactivity of the dicarbonyl dichloride also allows for its use in multicomponent reactions, providing a rapid and efficient means of generating molecular complexity from simple starting materials. researchgate.net

Emerging Research Areas and Potential for Interdisciplinary Collaborations

The versatile chemical nature of this compound, a derivative of 1H-pyrazole-3,5-dicarboxylic acid, has positioned it as a valuable building block in a variety of scientific fields. Its rigid, planar pyrazole core and two reactive acyl chloride groups allow for the construction of complex molecular architectures. This has led to its use in several emerging research areas that often lie at the intersection of traditional scientific disciplines, fostering a rich environment for interdisciplinary collaboration.

One of the most prominent emerging applications for pyrazole-based building blocks is in the field of materials science , particularly in the development of Metal-Organic Frameworks (MOFs). The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is utilized as an organic linker to create robust and porous MOFs. acs.org These materials are at the forefront of research for applications such as gas storage and separation. For instance, pyrazolate-based MOFs have demonstrated exceptional stability under harsh chemical conditions. acs.org A notable example is the development of an aluminum pyrazole dicarboxylate MOF (Al-3.5-PDA or MOF-303) for the efficient and selective capture of formaldehyde, a significant indoor air pollutant. researchgate.netnih.gov This research showcases a collaboration between materials chemists, environmental scientists, and computational chemists to design, synthesize, and test these specialized materials. researchgate.netnih.gov The synergy between experimental work and theoretical simulations, such as Density Functional Theory (DFT), is crucial for understanding the adsorption mechanisms at a molecular level. researchgate.netnih.gov

The potential for these pyrazole-based MOFs extends to energy applications as well. Research is exploring their use as electrode materials in batteries, a field that requires collaboration between materials scientists, electrochemists, and engineers. researchgate.net The inherent porosity and tunable nature of MOFs could address some of the challenges associated with current battery technologies, such as ion diffusion rates and mechanical stability. researchgate.net

In the realm of supramolecular chemistry , this compound is instrumental in the synthesis of complex macrocycles, such as crown ethers. researchgate.net These molecules are of interest for their ability to selectively bind ions and neutral guest molecules. researchgate.net The synthesis often involves reacting the dichloride with di- and tri-amine compounds to produce large, multi-membered rings. researchgate.netresearchgate.net The study of these host-guest interactions is a highly interdisciplinary field, involving organic synthesis, physical chemistry, and analytical sciences to characterize the binding events. researchgate.net

Furthermore, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry , meaning it is a molecular framework that is frequently found in biologically active compounds. This has spurred interdisciplinary research between chemists, biologists, and pharmacologists to develop new therapeutic agents. While direct applications of this compound in drug synthesis are not widely reported, the development of pyrazole-based macrocycles as highly selective kinase inhibitors is a significant emerging area. researchgate.netbiorxiv.orgnih.govdrugbank.com These macrocycles are designed to target specific proteins implicated in diseases like cancer, requiring a deep understanding of structural biology, computational modeling, and cellular biology to achieve the desired selectivity and potency. researchgate.netbiorxiv.orgnih.govdrugbank.com The development of such complex molecules often involves academic-industrial collaborations to bridge the gap between fundamental research and clinical application. acs.org

The inherent reactivity of the acyl chloride groups in this compound also suggests its potential use in polymer chemistry for the synthesis of novel polyamides and polyesters. The rigid pyrazole unit could be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. This area of research would necessitate collaboration between polymer chemists and materials engineers to synthesize and characterize these new materials and evaluate their performance for specific applications.

The broad biological activity of pyrazole derivatives also points towards potential applications in agrochemical research . The development of new herbicides, fungicides, and insecticides often relies on the synthesis and screening of large libraries of compounds. The pyrazole scaffold is a common feature in many existing agrochemicals. The use of this compound as a starting material could lead to the discovery of new, effective, and potentially more environmentally benign crop protection agents, a pursuit that would involve collaboration between synthetic organic chemists, biologists, and agricultural scientists.

A summary of emerging research areas and the key disciplines involved in the collaborative efforts is presented in the table below.

Emerging Research AreaKey Collaborating DisciplinesResearch Focus
Metal-Organic Frameworks (MOFs) Materials Science, Environmental Science, Computational Chemistry, Electrochemistry, EngineeringGas capture and separation (e.g., formaldehyde), researchgate.netnih.gov energy storage (e.g., battery electrodes). researchgate.net
Supramolecular Chemistry Organic Chemistry, Physical Chemistry, Analytical ScienceSynthesis of macrocycles (e.g., crown ethers) for ion and molecule recognition. researchgate.netresearchgate.net
Medicinal Chemistry Organic Chemistry, Structural Biology, Computational Chemistry, Pharmacology, Cellular BiologyDevelopment of selective kinase inhibitors and other bioactive molecules, often in macrocyclic form. researchgate.netbiorxiv.orgnih.govdrugbank.comacs.org
Polymer Chemistry Polymer Chemistry, Materials EngineeringPotential synthesis of novel polyamides and polyesters with enhanced thermal and mechanical properties.
Agrochemical Research Synthetic Organic Chemistry, Biology, Agricultural SciencePotential development of new herbicides, fungicides, and insecticides based on the pyrazole scaffold.

Q & A

Q. What are the primary synthetic routes for preparing coordination polymers using 1H-Pyrazole-3,5-dicarbonyl dichloride?

  • Methodological Answer: The compound is commonly used in condensation reactions with amines or diols to form coordination polymers. For example, it reacts with amino-substituted ligands (e.g., 2-amino-6-methylpyridine) to create dicarboxamide derivatives, which serve as hosts for anion recognition systems . Vapor-liquid interfacial polycondensation is another method, where parameters like reaction time, temperature, and molar ratios are optimized using experimental designs (e.g., central composite design) to control polymer viscosity and yield . Comparative studies show that synthesis routes (e.g., solvothermal vs. solution-phase) significantly influence thermal stability and crystallinity .

Q. Which characterization techniques are critical for confirming the structure of derivatives synthesized from this compound?

  • Methodological Answer: X-ray crystallography (e.g., SHELX or SIR97 software) is essential for resolving crystal structures, particularly for detecting twinning or low-resolution data . Complementary techniques include:
  • IR spectroscopy to confirm carbonyl and C-Cl bond formation.
  • NMR spectroscopy (¹H/¹³C) to verify substituent integration and purity .
  • Thermogravimetric analysis (TGA) to assess thermal stability, especially when comparing polymers synthesized via different methods .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-step syntheses involving this compound?

  • Methodological Answer: Systematic optimization involves:
  • Design of Experiments (DoE): Central composite rotatable designs can evaluate the impact of variables (e.g., base concentration, reaction time) on yield and inherent viscosity .
  • Reduction steps: For intermediates requiring LiAlH₄ reduction, strict anhydrous conditions and controlled temperatures prevent side reactions .
  • Purification: Column chromatography or recrystallization in mixed solvents (e.g., 1,4-dioxane/DMF) improves purity for subsequent reactions .

Q. How should discrepancies in thermal stability data between coordination polymers derived from different synthesis methods be analyzed?

  • Methodological Answer: Discrepancies often arise from structural variations (e.g., ligand coordination modes) or impurities. To resolve these:
  • Compare crystallographic data (via SHELXL refinement) to identify structural differences .
  • Use statistical tools (e.g., ANOVA) to assess the significance of synthesis parameters (e.g., temperature effects in solvothermal vs. ambient conditions) .
  • Cross-validate with spectroscopic data (e.g., IR peak shifts indicating weaker metal-ligand bonds) .

Q. What strategies resolve crystal structure challenges in pyrazole-dicarbonyl dichloride derivatives, such as twinning or weak diffraction?

  • Methodological Answer:
  • Twinning: SHELXL’s twin refinement tools (e.g., BASF parameter) can model twinned domains, while high-resolution data collection (synchrotron sources) improves accuracy .
  • Low-resolution data: SIR97’s direct methods enhance phase solution for poorly diffracting crystals, followed by Fourier map analysis to locate missing atoms .

Q. How is this compound utilized in supramolecular chemistry for anion recognition?

  • Methodological Answer: The dichloride reacts with amino groups to form dicarboxamide ligands, which bind anions (e.g., Cl⁻, NO₃⁻) via hydrogen bonding and electrostatic interactions. Key steps include:
  • NMR titration to determine binding constants (e.g., monitoring proton shifts during anion addition) .
  • X-ray analysis to confirm anion coordination geometry in the crystal lattice .
  • Competitive binding assays using tetrabutylammonium salts to evaluate selectivity .

Data Contradiction Analysis

Q. How to address conflicting results in ligand-binding efficiency reported for pyrazole-dicarbonyl dichloride derivatives?

  • Methodological Answer: Contradictions may stem from solvent polarity, counterion effects, or measurement techniques. To reconcile:
  • Standardize solvent systems (e.g., DMSO vs. acetone) in titration experiments .
  • Validate binding constants using isothermal titration calorimetry (ITC) alongside NMR .
  • Re-examine crystallographic data for solvent molecule inclusion, which may artificially enhance binding metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.